molecular formula C11H11NS B6187818 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile CAS No. 1780927-30-1

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile

Cat. No.: B6187818
CAS No.: 1780927-30-1
M. Wt: 189.3
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile is an organic compound with the molecular formula C11H11NS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired benzothiopyran ring system. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiopyran ring.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s sulfur atom and nitrile group can participate in various biochemical reactions, influencing its overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: A structurally related compound with similar chemical properties.

    2,3-Dihydro-4H-1-benzothiopyran-4-one: Another benzothiopyran derivative with different functional groups.

Uniqueness

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile is unique due to the presence of both a nitrile group and a benzothiopyran ring

Properties

CAS No.

1780927-30-1

Molecular Formula

C11H11NS

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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